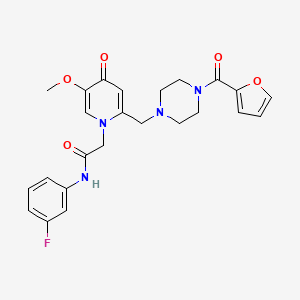

N-(3-fluorophenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

CAS No.: 921495-68-3

Cat. No.: VC8450568

Molecular Formula: C24H25FN4O5

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921495-68-3 |

|---|---|

| Molecular Formula | C24H25FN4O5 |

| Molecular Weight | 468.5 g/mol |

| IUPAC Name | N-(3-fluorophenyl)-2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide |

| Standard InChI | InChI=1S/C24H25FN4O5/c1-33-22-15-29(16-23(31)26-18-5-2-4-17(25)12-18)19(13-20(22)30)14-27-7-9-28(10-8-27)24(32)21-6-3-11-34-21/h2-6,11-13,15H,7-10,14,16H2,1H3,(H,26,31) |

| Standard InChI Key | GNFMELKILMGCIF-UHFFFAOYSA-N |

| SMILES | COC1=CN(C(=CC1=O)CN2CCN(CC2)C(=O)C3=CC=CO3)CC(=O)NC4=CC(=CC=C4)F |

| Canonical SMILES | COC1=CN(C(=CC1=O)CN2CCN(CC2)C(=O)C3=CC=CO3)CC(=O)NC4=CC(=CC=C4)F |

Introduction

The compound N-(3-fluorophenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic molecule that integrates several pharmacologically active components, including a fluorophenyl group, a piperazine ring, a furan carbonyl moiety, and a pyridine derivative. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry.

Biological Activities and Potential Applications

Compounds containing piperazine and furan rings have been studied for their antimicrobial and anticancer properties, respectively. The presence of a quinoline or pyridine structure often enhances biological activity, particularly in anticancer and antimicrobial applications. The fluorophenyl group can contribute to increased lipophilicity and bioavailability.

Comparison with Similar Compounds

Future Research Directions

Further research is needed to explore the biological activities of N-(3-fluorophenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide. This could involve in vitro and in vivo studies to assess its efficacy as an anticancer or antimicrobial agent. Additionally, structural modifications could be explored to enhance its biological activity or improve pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume